molecular formula C15H22O2 B14836004 2-(Cyclohexyloxy)-4-isopropylphenol

2-(Cyclohexyloxy)-4-isopropylphenol

Cat. No.: B14836004
M. Wt: 234.33 g/mol
InChI Key: TXECUUXMSDSQHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclohexyloxy)-4-isopropylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a cyclohexyloxy group and an isopropyl group attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexyloxy)-4-isopropylphenol typically involves the alkylation of 4-isopropylphenol with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products. The use of automated systems and real-time monitoring can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexyloxy)-4-isopropylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form cyclohexyloxy-4-isopropylcyclohexanol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Cyclohexyloxy-4-isopropylcyclohexanol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

2-(Cyclohexyloxy)-4-isopropylphenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclohexyloxy)-4-isopropylphenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer processes, influencing various biochemical pathways. The compound may also interact with cellular receptors and enzymes, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Isopropylphenol: Lacks the cyclohexyloxy group, resulting in different chemical properties and reactivity.

    2-(Cyclohexyloxy)phenol: Lacks the isopropyl group, affecting its biological activity and applications.

    Cyclohexylphenol: Similar structure but different substitution pattern, leading to distinct chemical behavior.

Uniqueness

2-(Cyclohexyloxy)-4-isopropylphenol is unique due to the presence of both the cyclohexyloxy and isopropyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

2-cyclohexyloxy-4-propan-2-ylphenol

InChI

InChI=1S/C15H22O2/c1-11(2)12-8-9-14(16)15(10-12)17-13-6-4-3-5-7-13/h8-11,13,16H,3-7H2,1-2H3

InChI Key

TXECUUXMSDSQHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)O)OC2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.